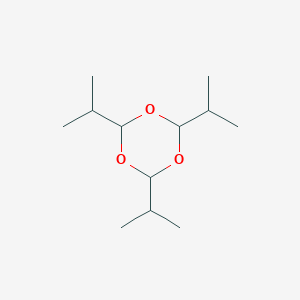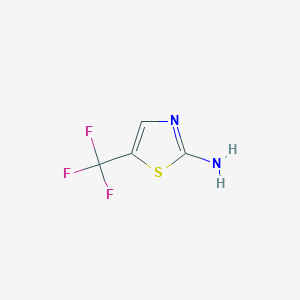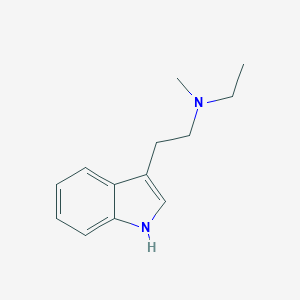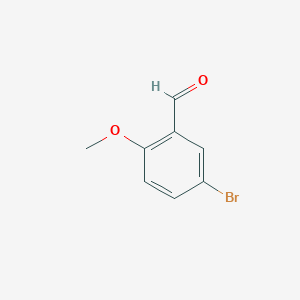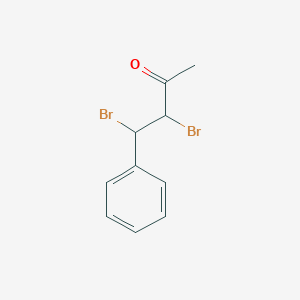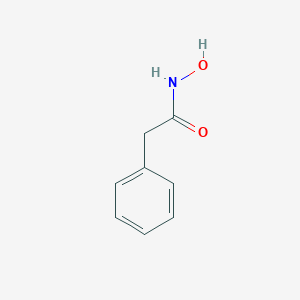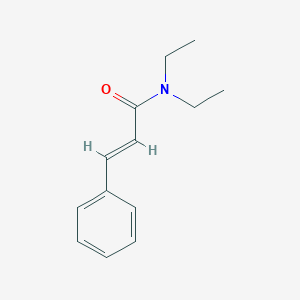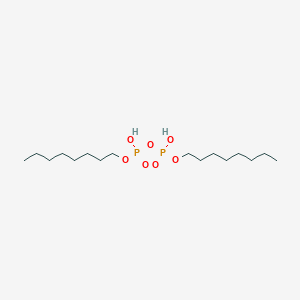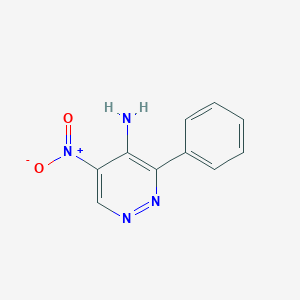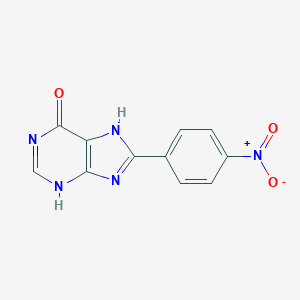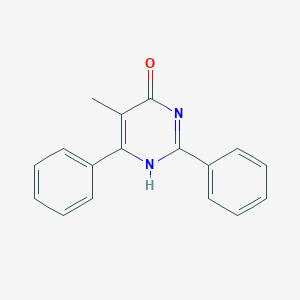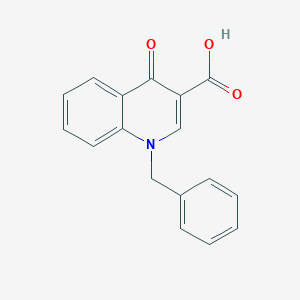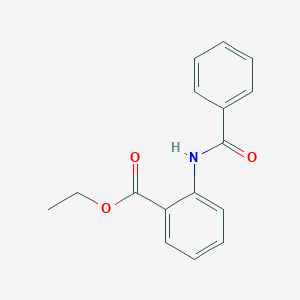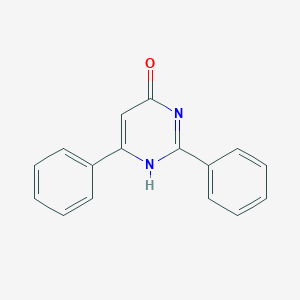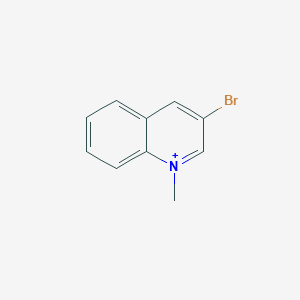
Quinolinium, 3-bromo-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolinium, 3-bromo-1-methyl- is a chemical compound that belongs to the quinoline family. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of quinolinium, 3-bromo-1-methyl- is not fully understood. However, it is believed to interact with metal ions, such as zinc and copper, by forming a complex. This complex can then be detected by fluorescence spectroscopy. Additionally, quinolinium, 3-bromo-1-methyl- can generate reactive oxygen species upon exposure to light, which can lead to cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Quinolinium, 3-bromo-1-methyl- has been shown to have minimal toxicity in vitro. However, its effects on living organisms are not well understood. It has been shown to accumulate in the liver and kidneys of mice, but its effects on these organs are unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of quinolinium, 3-bromo-1-methyl- is its fluorescent properties, which make it a useful tool for the detection of metal ions. Additionally, its potential applications in photodynamic therapy make it a promising compound for cancer treatment. However, one limitation of quinolinium, 3-bromo-1-methyl- is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the research of quinolinium, 3-bromo-1-methyl-. One direction is the development of new quinoline derivatives with improved properties, such as increased solubility and higher fluorescence intensity. Another direction is the investigation of the mechanism of action of quinolinium, 3-bromo-1-methyl- in living organisms, which could lead to the development of new diagnostic and therapeutic tools. Additionally, the potential applications of quinolinium, 3-bromo-1-methyl- in drug discovery should be further explored.
Métodos De Síntesis
Quinolinium, 3-bromo-1-methyl- can be synthesized through a variety of methods. One of the most common methods is the reaction between 3-bromoaniline and methyl iodide in the presence of a base, such as potassium carbonate. The resulting product is then treated with quinoline to form quinolinium, 3-bromo-1-methyl-.
Aplicaciones Científicas De Investigación
Quinolinium, 3-bromo-1-methyl- has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as zinc and copper. It has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer. Additionally, quinolinium, 3-bromo-1-methyl- has been used as a precursor for the synthesis of other quinoline derivatives, which have potential applications in drug discovery.
Propiedades
Número CAS |
21979-27-1 |
|---|---|
Nombre del producto |
Quinolinium, 3-bromo-1-methyl- |
Fórmula molecular |
C10H9BrN+ |
Peso molecular |
223.09 g/mol |
Nombre IUPAC |
3-bromo-1-methylquinolin-1-ium |
InChI |
InChI=1S/C10H9BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-7H,1H3/q+1 |
Clave InChI |
QXBOGYGAIILJGT-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC(=CC2=CC=CC=C21)Br |
SMILES canónico |
C[N+]1=CC(=CC2=CC=CC=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



